REACTION_CXSMILES
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[CH3:1][O:2][C:3](=[O:12])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.N1C=CN=C1.Cl[Si:19]([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]>CN(C=O)C>[Si:19]([O:11][C:8]1[CH:9]=[CH:10][C:5]([CH2:4][C:3]([O:2][CH3:1])=[O:12])=[CH:6][CH:7]=1)([C:22]([CH3:25])([CH3:24])[CH3:23])([CH3:21])[CH3:20]
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Name
|
|
Quantity
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2000 mg
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Type
|
reactant
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Smiles
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COC(CC1=CC=C(C=C1)O)=O
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Name
|
|
Quantity
|
2048 μL
|
Type
|
reactant
|
Smiles
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N1C=NC=C1
|
Name
|
|
Quantity
|
1814 mg
|
Type
|
reactant
|
Smiles
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Cl[Si](C)(C)C(C)(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The mixture was partitioned between EtOAc (50 mL) and 5% NaHCO3 (25 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated to a colorless oil from toluene under reduced pressure
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Name
|
|
Type
|
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C=C1)CC(=O)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |